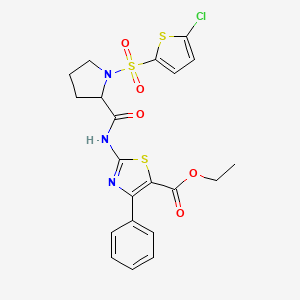

![molecular formula C12H12N2O2S2 B2984211 N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide CAS No. 2097934-95-5](/img/structure/B2984211.png)

N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bithiophene is a type of organic compound that is part of the thiophene family . It’s often used in the synthesis of larger organic compounds, particularly in the field of organic electronics . Ethanediamide, also known as oxamide, is an organic compound with the formula (CONH2)2 . It’s a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .

Synthesis Analysis

Bithiophene can be synthesized through various methods, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . Oxamide can be produced from hydrogen cyanide, which is oxidized to cyanogen, which is then hydrolyzed .Molecular Structure Analysis

The molecular structure of bithiophene consists of two thiophene rings connected by a single bond . Oxamide has a structure of (CONH2)2 .Chemical Reactions Analysis

Bithiophene can undergo various reactions, including coupling, cycloaddition, and isomerization . Oxamide can react with water to form carboxylic acids .Physical and Chemical Properties Analysis

Bithiophene is a solid at room temperature with a melting point of 32-33 °C . Oxamide is a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .Wissenschaftliche Forschungsanwendungen

Catalysis and Material Science

- Catalytic Materials for Ethene Production : Research demonstrates the high potential of catalytic materials such as Ni–Nb–O mixed oxides for the oxidative dehydrogenation of ethane to ethylene, highlighting the role of bithiophene-related compounds in enhancing catalytic performance and selectivity (Heracleous & Lemonidou, 2006).

Polymer and Electronic Applications

- Conjugated Polymers for Organic Electronics : Bithiophene derivatives, when used as building blocks for conjugated polymers, exhibit p-type semiconductor performance in organic thin-film transistors. This research indicates the utility of such compounds in developing materials for electronic applications (Chen et al., 2014).

Molecular Interaction Studies

- Intramolecular Interactions in π-Conjugated Systems : Studies on thiophene-based π-conjugated systems reveal the contribution of sulfur–bromine intramolecular interactions to the self-rigidification of these structures, which is crucial for understanding the stability and properties of novel organic materials (Hergué et al., 2008).

Electrochemical Polymerization

- Electrochemical Polymerization : Research on the synthesis of poly(quaterthienyl ethylene) through electrochemical polymerization of bithiophene derivatives demonstrates the potential of these processes in creating conductive polymer films, which are significant for various technological applications (Sato et al., 1997).

Thermal Studies and Complex Formation

- Thermal Behavior and Complex Formation : Studies on nickel(II) diamine complexes offer insights into the thermal behavior and complex formation processes involving ethanediamine derivatives, which are essential for understanding the stability and reactivity of such complexes (Roy et al., 1989).

Wirkmechanismus

Target of Action

Compounds containing bithiophene units are often used in organic electronics due to their ability to facilitate charge transport

Mode of Action

Bithiophene-containing compounds are known to interact with their targets through π-π stacking, a type of non-covalent interaction between aromatic rings . This interaction can influence the electronic properties of the compound and its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures are often involved in electron transport pathways, particularly in organic electronic devices

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves the study of how the body absorbs, distributes, metabolizes, and excretes drugs .

Result of Action

The electronic properties of bithiophene-containing compounds can influence the function of their targets, potentially leading to changes at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can affect the action of many compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

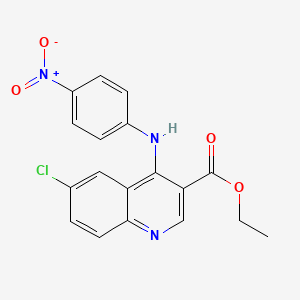

IUPAC Name |

N'-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c13-11(15)12(16)14-5-3-9-1-2-10(18-9)8-4-6-17-7-8/h1-2,4,6-7H,3,5H2,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQHGFFYKXDXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)CCNC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2984136.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2984145.png)

![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)

![N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide](/img/structure/B2984150.png)